3-Bromo-1,1,1-trifluoro-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,1,1-trifluoro-2-methylpropane is a brominated saturated alcohol . It behaves as a thiol-reactive trifluoromethyl probe . Its effective chemical shift dispersion under conditions of varying polarity has been studied .
Molecular Structure Analysis
The molecular structure of this compound consists of a three-carbon backbone with a bromine atom attached to the first carbon, a methyl group attached to the second carbon, and three fluorine atoms attached to the third carbon .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that this compound can act as a thiol-reactive trifluoromethyl probe . This suggests that it may participate in reactions with thiols or other sulfur-containing compounds.Scientific Research Applications
Versatile Fluorinated Building Block
3-Bromo-1,1,1-trifluoroacetone, a closely related compound, has been extensively used as a versatile fluorinated building block. It facilitates the synthesis of various trifluoromethylated heterocycles and aliphatic compounds, including 1,1,1-trifluoro-1,2-epoxypropane, a crucial fluorinated building block in itself (Lui, Marhold, & Rock, 1998).
Physical Properties and Crystal Structure Analysis
Investigations into similar compounds, like 2-Bromo-1,1,1-trichloro-2-methylpropane, have led to insights into their physical properties and crystal structures. These studies show that such compounds can form plastic crystals with specific lattice structures, contributing valuable knowledge to the field of materials science (Koide, Oda, Washio, & Fujita, 1966).
Fluorine Compound Synthesis
The synthesis of fluorine compounds using reactions like the Grignard reaction of halothane with ketones has been explored. This process involves compounds like 2-bromo-2-chloro-1,1,1-trifluoroethane, contributing to the development of various fluorinated compounds (Takagi et al., 1992).
Solvent Participation in Solvolysis
The solvolysis of tertiary bromoalkanes, including compounds similar to 3-Bromo-1,1,1-trifluoro-2-methylpropane, has been studied to understand the participation of nucleophilic solvents. This research provides valuable insights into reaction mechanisms and solvent effects (Liu, Hou, & Tsao, 2009).
Chemical Fixation of CO2
3-Bromo-1,1,1-trifluoro-2-propanol, a compound related to this compound, has been used in the chemical fixation of CO2 with epoxides to produce cyclic carbonates. This represents a significant advancement in CO2 transformation and utilization (Ma et al., 2020).
Mechanism of Action
Target of Action
It is known to behave as a thiol-reactive trifluoromethyl probe .
Mode of Action
The compound interacts with its targets through hydrogen bonding . This interaction activates the targets, leading to changes in their function .
Biochemical Pathways
It is known to be involved in the synthesis of various compounds, such as 3-nonylthio-1,1,1-trifluoropropan-2-one , cyclic tetrapeptides containing trifluoromethyl and pentafluoroethyl ketone as zinc binding functional group , and perfluoroalkylated trans-allylic alcohols .
Result of Action
It is known to have an effective chemical shift dispersion under conditions of varying polarity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-1,1,1-trifluoro-2-methylpropane. For instance, it should be used in well-ventilated areas to avoid inhalation of gas or vapor . Additionally, it should be handled with appropriate personal protective equipment, such as chemical-resistant gloves, safety glasses, and respirators .
Biochemical Analysis
Biochemical Properties
3-Bromo-1,1,1-trifluoro-2-methylpropane is known to behave as a thiol-reactive trifluoromethyl probe
Molecular Mechanism
It is known to behave as a thiol-reactive trifluoromethyl probe , suggesting it may interact with biomolecules through thiol groups. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been reported.
Properties
IUPAC Name |
3-bromo-1,1,1-trifluoro-2-methylpropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3/c1-3(2-5)4(6,7)8/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANLYORBFNBDGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381-80-6 |
Source
|
Record name | 3-bromo-1,1,1-trifluoro-2-methylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.